4-methyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide
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Overview
Description
4-methyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide is an intriguing compound with a structure combining aromatic, pyrimidine, and morpholine moieties. This combination grants it unique properties that are of interest across various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves a multi-step process, starting with the formation of the pyrimidine ring, followed by functionalization to attach the morpholine ring, and finally, the coupling of this intermediate with 4-methylbenzoyl chloride. Critical reaction conditions involve specific solvents, temperatures, and catalysts to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the process must be optimized for cost-effectiveness and scalability. This involves selecting robust and less expensive reagents, optimizing the reaction conditions for maximum yield, and ensuring that purification steps, such as crystallization or chromatography, are efficient.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and morpholine groups, to form various oxidized derivatives.
Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution conditions: Lewis acids like aluminum chloride for Friedel-Crafts alkylation or acylation
Major Products
Oxidation: Hydroxylated derivatives, sulfoxides
Reduction: Dihydropyrimidines, reduced morpholine derivatives
Substitution: Chlorinated or brominated aromatic derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor for synthesizing other complex molecules, especially in heterocyclic chemistry.
Biology
In biology, derivatives of this compound have been studied for their potential as enzyme inhibitors, impacting various biological pathways.
Medicine
Medicinal research explores its potential as an anti-cancer agent due to its ability to interact with specific molecular targets involved in cell proliferation.
Industry
Industrially, it may be used in the development of novel materials, such as polymers or coatings, due to its structural versatility and functional group compatibility.
Mechanism of Action
The mechanism by which 4-methyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide exerts its effects often involves the inhibition of specific enzymes or receptors. For instance, its interaction with kinases can inhibit phosphorylation pathways, crucial in cell signaling and cancer progression.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-4-methylbenzamide
N-(2-((6-piperidinopyrimidin-4-yl)oxy)ethyl)benzamide
Uniqueness
Compared to its similar compounds, 4-methyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide stands out due to the presence of the morpholine ring, which grants it unique solubility and reactivity characteristics, enhancing its applicability in various fields.
Hope you find this detailed dive into this compound enlightening!
Properties
IUPAC Name |
4-methyl-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-14-2-4-15(5-3-14)18(23)19-6-9-25-17-12-16(20-13-21-17)22-7-10-24-11-8-22/h2-5,12-13H,6-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUZTBDFDQVMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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